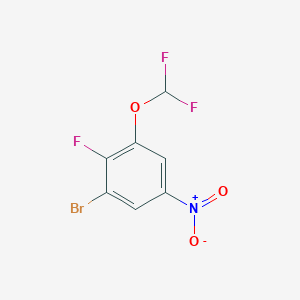

1-Bromo-3-difluoromethoxy-2-fluoro-5-nitrobenzene

Description

1-Bromo-3-difluoromethoxy-2-fluoro-5-nitrobenzene is a halogenated aromatic compound with a benzene core substituted by bromine (position 1), difluoromethoxy (OCF2H, position 3), fluorine (position 2), and a nitro group (position 5). This arrangement imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the nitro group facilitates further functionalization via reduction or substitution reactions .

Properties

IUPAC Name |

1-bromo-3-(difluoromethoxy)-2-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-4-1-3(12(13)14)2-5(6(4)9)15-7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOAKRGEYVFONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Difluoromethoxy-substituted benzene derivatives serve as the core starting materials.

- Precursors such as 1-fluoro-2-amino-3-nitrobenzene or 1-bromo-4-(difluoromethoxy)benzene are often used as intermediates.

- Fluorination reagents include Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Bromination reagents include elemental bromine or brominating agents like N-bromosuccinimide (NBS) with catalysts such as iron(III) bromide or palladium complexes.

Stepwise Preparation

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nitration | Mixed acid (HNO₃/H₂SO₄), low temperature | Introduces nitro group regioselectively to avoid over-nitration |

| 2 | Fluorination | Selectfluor or NFSI, mild conditions | Introduces fluorine substituent selectively |

| 3 | Difluoromethoxy group introduction | Reaction with chlorodifluoromethane and base (e.g., K₂CO₃) or Pd-catalyzed coupling | Forms the difluoromethoxy substituent on the aromatic ring |

| 4 | Bromination | Bromine or NBS, catalyst (FeBr₃ or Pd), solvent (dichloromethane), controlled temperature | Regioselective bromination at position 1 or 3 depending on directing groups |

Representative Example of Bromination

- Bromination of difluoromethoxy-substituted fluoro-nitrobenzene is performed in dichloromethane solvent.

- Iron(III) bromide or palladium catalysts facilitate bromine electrophilic substitution.

- Temperature is carefully controlled (often 0–25 °C) to avoid polybromination.

- Reaction time varies from several hours to overnight to maximize yield and selectivity.

Industrial and Laboratory Scale Considerations

- Industrial Scale: Large-scale bromination reactors with automated reagent addition and precise temperature/pressure control are used to ensure high purity and yield.

- Laboratory Scale: Batch reactions using standard glassware with controlled addition rates of bromine and catalysts.

- Purification: Extraction with organic solvents such as dichloromethane, followed by washing and concentration, is standard.

- Catalyst Loading: Typically 0.1–1.0 molar equivalents of catalyst relative to substrate.

- Reaction Monitoring: TLC, GC-MS, and NMR spectroscopy are employed to monitor reaction progress.

Research Findings and Optimization

- Diazotization-Bromination Sequence: For related compounds, diazotization of amino-nitrobenzene derivatives followed by bromination provides regioselective access to bromo-fluoro-nitrobenzenes with yields up to 70%.

- Palladium-Catalyzed Arylation: Pd-catalyzed direct arylation has been shown to efficiently introduce difluoromethoxy groups on aromatic rings, enhancing regioselectivity and reducing side reactions.

- Reaction Kinetics: Slow, dropwise addition of nitrous acid or bromine over several hours improves selectivity and yield by preventing overreaction and side product formation.

- Catalyst Effects: Cuprous bromide and iron chloride have proven effective in catalyzing halogenation reactions with high regioselectivity and minimal isomer formation.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting Material | Difluoromethoxy-substituted fluoro-nitrobenzene | Purity > 98% preferred |

| Brominating Agent | Br₂ or NBS | Stoichiometric or slight excess |

| Catalyst | FeBr₃, Pd(PPh₃)₄, CuBr | 0.1–1.0 equiv. |

| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous preferred |

| Temperature | 0–25 °C | Controlled to avoid polybromination |

| Reaction Time | 4–24 hours | Depends on scale and conditions |

| Yield | 60–85% | Optimized conditions yield higher purity |

| Purification | Extraction, washing, concentration | Use of organic solvents |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-difluoromethoxy-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).

Reduction: Hydrogen gas, palladium on carbon catalyst, solvents (e.g., ethanol).

Oxidation: Potassium permanganate, solvents (e.g., water, acetone).

Major Products

Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of amino derivatives.

Oxidation: Formation of oxidized benzene derivatives.

Scientific Research Applications

Scientific Research Applications

1-Bromo-3-difluoromethoxy-2-fluoro-5-nitrobenzene has several significant applications across various scientific disciplines:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., amines or thiols).

- Electrophilic Aromatic Substitution : The nitro group influences reactivity, allowing for further functionalization under strong conditions.

- Reduction and Oxidation Reactions : The nitro group can be reduced to an amino group, while oxidation of the difluoromethoxy group can yield various products.

Biological Research

Derivatives of this compound are being studied for their potential biological activities:

- Antimicrobial Properties : Research indicates that certain derivatives exhibit activity against various pathogens.

- Anticancer Research : The compound's structure allows it to interact with specific molecular pathways involved in cancer progression.

Medicinal Chemistry

There is ongoing research into the use of this compound in drug development:

- Targeting Molecular Pathways : Its derivatives are being explored for their ability to modulate specific biological targets, potentially leading to new therapeutic agents.

Industrial Applications

In industry, this compound contributes to the production of specialty chemicals and materials:

- Polymers and Advanced Materials : The unique properties imparted by its substituents make it valuable in creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-Bromo-3-difluoromethoxy-2-fluoro-5-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially modulating the activity of specific proteins and influencing cellular processes. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Structural and Molecular Comparison

Below is a comparative analysis of key structural analogs:

Substituent Effects on Reactivity and Properties

Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) in all analogs enhances electrophilic substitution reactivity, particularly in positions meta to halogens. This is critical for synthesizing heterocycles or coupling products . Difluoromethoxy (OCF₂H) vs. Trifluoromethoxy (OCF₃): OCF₃ () is more electron-withdrawing than OCF₂H, reducing aromatic ring electron density and altering reaction kinetics .

Halogen Diversity :

- Iodine () increases molecular weight and polarizability, favoring applications in heavy-atom crystallography or radioimaging .

- Chlorine () offers cost-effective reactivity in cross-coupling reactions but may reduce metabolic stability in drug candidates .

Physical Properties :

- Density and Boiling Points : Compounds with multiple halogens (e.g., ) exhibit higher densities (e.g., 1.72 g/cm³ in ) and boiling points due to increased molecular mass and van der Waals interactions .

- Solubility : Methoxy (OCH₃) groups () improve solubility in polar aprotic solvents compared to fluorinated alkoxy groups .

Biological Activity

1-Bromo-3-difluoromethoxy-2-fluoro-5-nitrobenzene is an organic compound with significant biological activity, making it a subject of interest in pharmacological research. Its unique molecular structure, comprising a bromine atom, three fluorine atoms, a methoxy group, and a nitro group, contributes to its potential interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C7H3BrF3NO3

- Molecular Weight : Approximately 268.01 g/mol

- Functional Groups :

- Bromine (Br)

- Fluorine (F)

- Methoxy (-OCH3)

- Nitro (-NO2)

The presence of these groups allows the compound to engage in various chemical reactions and biological interactions.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The nitro and bromine groups are particularly significant as they can form strong bonds with target biomolecules, leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways.

- Receptor Modulation : It may also interact with receptors, influencing signal transduction processes within cells.

Biological Applications

This compound has been explored for various applications:

- Pharmaceutical Research : Its potential as a bioactive molecule makes it suitable for studies related to drug development, particularly in targeting diseases associated with oxidative stress and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating a potential for further exploration in this area.

- Enzyme Studies : Research has shown that this compound can serve as a valuable tool in understanding enzyme mechanisms and interactions.

Case Studies and Research Findings

Several studies have investigated the biological effects of halogenated aromatic compounds similar to this compound:

Table 1: Summary of Biological Activities

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step processes including:

- Bromination : Introduction of bromine using brominating agents.

- Fluorination : Incorporation of fluorine atoms through nucleophilic substitution reactions.

- Functional Group Modifications : Reduction of the nitro group or oxidation of the methoxy group under controlled conditions.

Table 2: Synthesis Overview

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base (e.g., NaOH) in solvent (e.g., dioxane) | Substituted derivatives |

| Reduction | Hydrogen gas + Pd catalyst | Amino derivatives |

| Oxidation | Oxidizing agents (e.g., KMnO4) | Oxidized products |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-3-difluoromethoxy-2-fluoro-5-nitrobenzene, and how do reaction conditions influence yield?

- Methodology : Hydrogenation under atmospheric pressure with catalysts like polyvinyl chloride (PVC) in heptane has been used for structurally similar brominated fluorobenzene derivatives. For example, hydrogenation of 5-bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene in heptane with 5% PVC achieved full conversion after 20 hours . Solvent choice (e.g., heptane vs. THF) and catalyst loading significantly impact reaction efficiency. Post-synthesis, solvent removal under reduced pressure is critical for purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) is recommended for purity assessment, as demonstrated for analogous nitro-substituted bromofluorobenzenes (e.g., 98% purity via HPLC for 5-bromo-3-chloro-2-fluoro-1-nitrobenzene) . Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) and mass spectrometry (MS) are essential for confirming substituent positions and molecular weight (e.g., C₇H₅BrClNO₂, MW 250.479) .

Q. What are the stability considerations for storing and handling this compound?

- Methodology : Brominated nitroarenes are typically sensitive to light and moisture. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Decomposition temperatures can be inferred from analogs (e.g., 3-bromo-5-chloro-2-fluoroaniline, stored at <4°C to prevent degradation) . Monitor for nitro group reduction or hydrolysis under acidic/alkaline conditions.

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., -NO₂, -Br, -OCHF₂) influence regioselectivity in further functionalization?

- Methodology : The nitro group (-NO₂) is a strong meta-director, while bromine (-Br) and difluoromethoxy (-OCHF₂) groups exert ortho/para-directing effects. Computational studies (e.g., DFT) can model electron density distribution, as seen in 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide, where trifluoromethyl groups enhance electrophilic substitution at specific positions . Experimental validation via Suzuki-Miyaura coupling or nitration can map regioselectivity trends.

Q. What strategies resolve contradictions in reported reaction outcomes for similar bromo-nitroarenes?

- Methodology : Contradictions in yields or byproducts often arise from solvent polarity or catalyst choice. For instance, hydrogenation of bromofluoroarenes in polar aprotic solvents (DMF) may favor debromination, while non-polar solvents (heptane) suppress side reactions . Systematic variation of parameters (temperature, catalyst type) and kinetic studies are essential for reproducibility.

Q. How can computational chemistry predict the compound’s reactivity in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations can predict activation barriers for reactions like Buchwald-Hartwig amination. For example, the InChIKey SROCIXQQXPOPAQ-UHFFFAOYSA-N was used to model electronic properties of a related bromo-trifluoromethylbenzamide . Focus on frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology : Chiral intermediates (e.g., [(R)-3-methylpentyl] derivatives) require asymmetric hydrogenation or chiral stationary-phase chromatography for enantiomeric resolution . Monitor optical rotation and use chiral HPLC columns (e.g., Chiralpak IA) to assess enantiomeric excess (ee) during scale-up.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.